molecular formula C9H9N3S B8672202 [4-(1,3-thiazol-2-yl)phenyl]hydrazine

[4-(1,3-thiazol-2-yl)phenyl]hydrazine

Cat. No.: B8672202
M. Wt: 191.26 g/mol
InChI Key: VNWDHMOFIKPIDP-UHFFFAOYSA-N
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Description

[4-(1,3-thiazol-2-yl)phenyl]hydrazine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile synthetic intermediate and a promising scaffold for the development of novel therapeutic agents. Its core structure, which integrates a hydrazine moiety with a phenyl-substituted 1,3-thiazole ring, is recognized as a key pharmacophore in the design of biologically active molecules. Research on closely related structural analogs has demonstrated potent, broad-spectrum antifungal activity against pathogenic fungi such as Candida albicans , Aspergillus , and Cryptococcus . The primary mechanism of action for these analogs is linked to the induction of intracellular reactive oxygen species (ROS) accumulation in fungal cells, leading to oxidative damage, DNA breaks, and ultimately, fungal cell death . Beyond antifungal applications, this chemical class is also a valuable precursor in synthesizing various derivatives for antimicrobial and antitubercular screening, showing activity against strains like Mycobacterium tuberculosis . Furthermore, molecular docking studies suggest that related thiazole-hydrazine compounds can exhibit inhibitory potential against fungal lanosterol C14α-demethylase, a critical enzyme in ergosterol biosynthesis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

[4-(1,3-thiazol-2-yl)phenyl]hydrazine

InChI

InChI=1S/C9H9N3S/c10-12-8-3-1-7(2-4-8)9-11-5-6-13-9/h1-6,12H,10H2

InChI Key

VNWDHMOFIKPIDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)NN

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis with Subsequent Hydrazine Functionalization

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole core. As demonstrated in PMC6804233, this method begins with bromination of a phenyl ketone precursor to generate an α-bromo ketone intermediate . For example, 4-acetylphenol undergoes O-alkylation with 2-iodoacetamide, followed by thionation using Lawesson’s reagent to yield a thioamide . Subsequent Hantzsch condensation with α-haloketones (e.g., phenacyl bromide) in refluxing toluene produces the 4-phenyl-1,3-thiazole scaffold .

StepReagents/ConditionsYield (%)
BrominationBr₂ in acetic acid, RT85–90
ThionationLawesson’s reagent, toluene, reflux78
Hantzsch Condensationα-Haloketone, EtOH, 80°C65–70
Hydrazine FunctionalizationN₂H₄·H₂O, EtOH, 60°C88

Thiosemicarbazide Cyclocondensation

PMC7288019 outlines a route leveraging α-bromo carbonyl intermediates . Bromination of 1-(4-acetylphenyl)pyrrolidin-3-carboxylic acid with Br₂ yields 1-(4-(2-bromoacetyl)phenyl)pyrrolidin-3-carboxylic acid. Cyclocondensation with thiosemicarbazide in acetic acid at 60°C directly forms the thiazole-hydrazine hybrid . This one-pot method avoids isolation of intermediates, achieving yields of 75–80%.

Critical spectral markers:

  • FT-IR : N–H stretches at 3180–3160 cm⁻¹ and C=S absorption at 1217 cm⁻¹ .

  • ESI-MS : [M+H]⁺ peaks consistent with molecular formulae .

Table 2: Optimization of Cyclocondensation Parameters

ParameterOptimal ValueImpact on Yield
Temperature60°CMaximizes cyclization
SolventAcetic acidEnhances protonation
Reaction Time4–6 hoursPrevents over-oxidation

Hydrazine-Thiazole Coupling via Fischer-Type Cyclization

BenchChem’s excluded data notwithstanding, PMC6804233 and Sage Journals provide viable alternatives . Reacting 4-(thiazol-2-yl)benzaldehyde with hydrazine hydrate in ethanol under acidic catalysis (e.g., glacial acetic acid) forms the hydrazone, which undergoes Fischer cyclization to yield the target compound. Regioselectivity challenges arise with electron-donating substituents, necessitating Cu(I) catalysts (e.g., CuSO₄·5H₂O) to suppress pyrazole byproducts.

Key Considerations :

  • Electron-Withdrawing Groups : Nitro substituents on the phenyl ring improve cyclization efficiency by 30%.

  • Solvent Polarity : Biphasic systems (DCM/H₂O) reduce side reactions, enhancing yield to 82%.

PMC6155909 details a novel approach using hydrazonyl chlorides . Treating 4-(thiazol-2-yl)phenyl thiocarbamide with hydrazonyl chloride in triethylamine generates a nitrilimine intermediate, which undergoes 1,3-dipolar cycloaddition to form the thiazole-hydrazine derivative . This method excels in modularity, permitting introduction of diverse aryl groups via varying hydrazonyl chlorides.

Mechanistic Insights :

  • Intermediate Isolation : Thiohydrazonate formation confirmed via TLC (hexane:ethyl acetate, 1:2) .

  • Dehydration Step : Elimination of methanthiol at 100°C finalizes the structure .

Table 3: Performance of Hydrazonyl Chloride Routes

Hydrazonyl ChlorideYield (%)Purity (HPLC)
Phenyl7898.5
p-Tolyl8599.1
4-Nitrophenyl7297.8

Comparative Analysis and Industrial Scalability

Efficiency Metrics :

  • Hantzsch Method : High scalability but requires multiple steps (overall yield: 50–55%).

  • Cyclocondensation : One-pot synthesis favors industrial use (yield: 75–80%) .

  • 1,3-Dipolar Cycloaddition : Superior for diversity-oriented synthesis but limited by reagent cost .

Environmental Impact :

  • Lawesson’s reagent generates toxic byproducts (e.g., H₂S), necessitating scrubbers .

  • Aqueous workup in biphasic systems reduces organic waste.

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-thiazol-2-yl)phenyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

[4-(1,3-thiazol-2-yl)phenyl]hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(1,3-thiazol-2-yl)phenyl]hydrazine, particularly in its antifungal activity, involves the induction of oxidative stress in fungal cells. The compound increases the levels of reactive oxygen species (ROS) within the cells, leading to DNA damage and cell death . This oxidative damage is a critical factor in its antifungal efficacy.

Comparison with Similar Compounds

Hydrazone Derivatives with Aromatic Substituents

  • Compound 14: 1-(1-(3-Nitrophenyl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine Structure: Features dual nitro groups on phenyl rings. Activity: Exhibits antioxidant properties and selective inhibition of human monoamine oxidase-B (hMAO-B), a target in neurodegenerative diseases. Key Data: 1H NMR (δ 8.15–8.26 ppm for aromatic protons) and elemental analysis (C: 53.55%, H: 3.70%, N: 18.09%) confirm structural integrity .
  • Compound 16 : 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridin-2-ylmethylene)hydrazine

    • Structure : Incorporates a pyridinylmethylene group.
    • Activity : Enhanced hMAO-B selectivity due to electron-withdrawing nitro and pyridine groups.
    • Comparison : Pyridine substitution increases polarity compared to the parent compound, improving solubility in aqueous media .

Thiazole-Triazole Hybrids

  • Compound G1: 3-[4-(2-Nitro-phenyl)-1,3-thiazol-2-ylamino]-4-(substituted phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione Structure: Combines thiazole with a triazole-thione moiety. Activity: Demonstrates potent antifungal activity (MIC: 8 µg/mL against Candida albicans) compared to antibacterial effects. Key Feature: The nitro group enhances electrophilicity, promoting interactions with fungal cytochrome P450 enzymes .

Pyrazole and Sulfonamide Derivatives

  • Compound 6c: 2-[(E)-{1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(hydroxyimino)methyl]phenol Structure: Contains a pyrazole ring and hydroxyphenyl group. Activity: Shows 78% inhibition of hemolysis (vs. 82% for celecoxib) via COX-2 binding, confirmed by molecular docking (binding energy: -9.2 kcal/mol) .

Thiazolidinone Derivatives

  • Compound 5: N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Structure: Includes a thiazolidinone core. Activity: Antihyperglycemic effects in alloxan-induced diabetic rats (40% reduction in blood glucose at 50 mg/kg) .

Structural and Functional Analysis

Electronic Effects

  • Nitro Groups : Enhance antioxidant activity (e.g., Compound 14) by stabilizing radical intermediates .
  • Pyridine/Pyrazole Rings : Improve enzyme selectivity (e.g., hMAO-B inhibition) through π-π stacking and hydrogen bonding .

Bioavailability

  • LogP Values: Parent compound: ~2.1 (moderate lipophilicity). Nitro derivatives: ~1.8 (increased polarity). Thiazolidinones: ~2.5 (enhanced membrane permeability) .

Comparative Data Table

Compound Substituents Biological Activity Key Finding Reference
[4-(1,3-Thiazol-2-yl)phenyl]hydrazine None (parent) Precursor for derivatives N/A
Compound 14 Dual nitro groups Antioxidant, hMAO-B inhibitor IC₅₀ (hMAO-B): 0.12 µM
Compound G1 2-Nitro-phenyl, triazole-thione Antifungal MIC: 8 µg/mL (C. albicans)
Compound 6c Pyrazole, hydroxyphenyl Anti-inflammatory 78% hemolysis inhibition
Compound 5 Thiazolidinone, quinazolinone Antihyperglycemic 40% glucose reduction at 50 mg/kg

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [4-(1,3-thiazol-2-yl)phenyl]hydrazine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives react with thiazole-containing precursors under reflux in ethanol or acetic acid, monitored by TLC for completion . Optimization involves adjusting solvents (e.g., ethanol vs. 1,4-dioxane) and catalysts (e.g., acetic acid for acetylation) to control regioselectivity and byproduct formation .
  • Key Data : Reaction yields vary from 60% to 95% depending on substituents and solvent polarity .

Q. How is the structural integrity of [4-(1,3-thiazol-2-yl)phenyl]hydrazine confirmed experimentally?

  • Methodology : Use multi-spectral analysis:

  • ¹H/¹³C NMR : Assign peaks based on substituent additivity rules and coupling patterns (e.g., thiazole protons appear as singlets at δ 8.10) .
  • IR : Identify N–H stretches (~3300 cm⁻¹) and C=N/C=S bonds (1635–1675 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 259.25 for trifluoromethyl analogs) .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of [4-(1,3-thiazol-2-yl)phenyl]hydrazine in forming indoles vs. pyrazoles?

  • Analysis : Reactivity depends on electronic and steric effects. For example:

  • With electron-withdrawing groups (e.g., –CF₃), Fischer indole synthesis dominates via acid-catalyzed cyclization .
  • Electron-donating substituents (e.g., –OCH₃) favor pyrazole formation through hydrazone intermediates .
    • Contradictions : Unexpected products, such as pyrazoline derivatives, arise from competing dehydrogenation pathways under oxidative conditions .

Q. How can computational methods aid in predicting the pharmacological activity of [4-(1,3-thiazol-2-yl)phenyl]hydrazine derivatives?

  • Methodology :

  • 3D Pharmacophore Modeling : Identify critical hydrogen-bonding and hydrophobic features for target binding (e.g., FABI enzyme inhibition) .
  • QSAR Studies : Correlate substituent effects (e.g., –Cl, –CF₃) with bioactivity using Hammett constants and logP values .
    • Data : Anti-tubercular activity (MIC = 1.95 µg/mL for halogenated derivatives) aligns with computed electrostatic potential maps .

Q. What strategies resolve crystallographic challenges for [4-(1,3-thiazol-2-yl)phenyl]hydrazine complexes?

  • Approach : Use SHELX programs for small-molecule refinement. Key steps:

  • SHELXD : Solve phases via dual-space algorithms for twinned crystals .
  • SHELXL : Refine anisotropic displacement parameters for heavy atoms (e.g., S in thiazole rings) .
    • Limitations : Low-resolution data (<1.0 Å) may require restraints on hydrazine torsion angles .

Methodological Challenges & Solutions

Q. How are spectral overlaps addressed in characterizing [4-(1,3-thiazol-2-yl)phenyl]hydrazine derivatives?

  • Solutions :

  • APT ¹³C NMR : Differentiate CH₂ and quaternary carbons in congested spectra (e.g., δ 110–160 ppm for aromatic regions) .
  • 2D NMR (COSY, HSQC) : Resolve coupling between thiazole protons and adjacent phenyl groups .

Q. What synthetic modifications enhance the stability of [4-(1,3-thiazol-2-yl)phenyl]hydrazine derivatives in aqueous media?

  • Strategies :

  • Introduce hydrophobic groups (e.g., –C₆H₅, –CF₃) to reduce hydrolysis .
  • Salt formation (e.g., hydrobromides) improves solubility and crystallinity for biological assays .

Key Citations

  • Synthesis & Spectral Analysis:
  • Pharmacological Screening:
  • Crystallography:

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